

Application Note: High-Resolution GC-FID/MS Analysis of Levamisole Impurity B

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Compound of Interest

Compound Name: Levamisole Impurity B

CAS No.: 20406-02-4

Cat. No.: B602035

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Introduction & Scientific Context

Levamisole Hydrochloride is an imidazothiazole derivative used as an anthelmintic and immunomodulator. In drug development and forensic analysis (where it is a common cocaine adulterant), impurity profiling is critical.

Levamisole Impurity B (European Pharmacopoeia definition) is chemically identified as 3-[(E)-2-phenylethenyl]thiazolidin-2-imine (CAS: 37430-07-2).

The Analytical Challenge

- **Thermal Instability:** Levamisole is thermally labile. In a hot GC injector (>250°C), the parent molecule can undergo ring-opening to form artifactual Impurity B. This method includes specific "Cold-Inlet" parameters to prevent false positives.
- **Salt Form:** Levamisole HCl is non-volatile and corrosive to GC columns. This protocol utilizes a Liquid-Liquid Extraction (LLE) Free-Basing step to convert the salt to its volatile free base.

Chemical Background & Mechanism

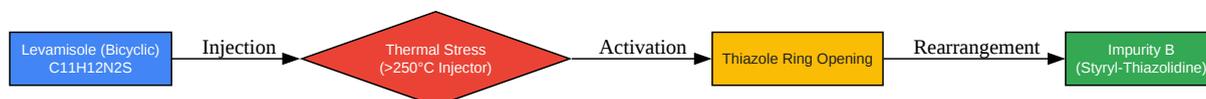
Understanding the structural relationship is vital for method development.

- **Levamisole (Parent):** Bicyclic, rigid structure.

- Impurity B (Degradant/Byproduct): Monocyclic thiazolidine with a styryl side chain.

Thermal Degradation Pathway (Graphviz)

The following diagram illustrates the risk of in-situ formation of Impurity B during analysis if injector temperatures are uncontrolled.



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Caption: Thermal degradation pathway where Levamisole converts to Impurity B under high thermal stress.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]

- Reference Standards: Levamisole HCl (USP/EP), **Levamisole Impurity B** (Custom Synthesis/EP Ref).
- Solvents: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (HPLC Grade).
- Base: 1.0 N Sodium Hydroxide (NaOH).[2]
- Internal Standard (IS): Octadecane or Quinoline (matches nitrogenous nature).

Sample Preparation (Free-Basing LLE)

Direct injection of the HCl salt leads to peak tailing and liner contamination.

Step-by-Step Workflow:

- Weighing: Accurately weigh 10.0 mg of Levamisole HCl sample into a 15 mL centrifuge tube.
- Dissolution: Add 2.0 mL of HPLC-grade water. Vortex to dissolve.

- Basification: Add 0.5 mL of 1.0 N NaOH. (pH should be >10 to ensure free base formation).
- Extraction: Add 2.0 mL of DCM containing Internal Standard (100 µg/mL).
- Agitation: Vortex vigorously for 1 minute.
- Separation: Centrifuge at 3000 rpm for 5 minutes.
- Collection: Transfer the lower organic layer (DCM) to a GC vial with a glass insert. Note: If using MTBE, collect the upper layer.

GC-FID/MS Instrument Conditions

This method uses a Pulsed Split Injection to maximize transfer while minimizing thermal residence time.

Parameter	Setting	Rationale
System	Agilent 8890 / Shimadzu GC-2030	Standard industry platforms.
Column	DB-5MS UI (30m x 0.25mm x 0.25µm)	5% Phenyl phase provides selectivity for aromatic isomers. "UI" (Ultra Inert) reduces tailing for amines.
Inlet Mode	Pulsed Split (10:1)	Reduces thermal degradation by quickly sweeping sample onto the column.
Inlet Temp	220°C (Critical)	Kept lower than standard (250°C) to prevent in-situ conversion of Levamisole to Impurity B.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Optimal linear velocity for resolution.
Oven Program	100°C (1 min) → 15°C/min → 300°C (5 min)	Slow ramp ensures separation of Impurity B from the parent peak.
Detector (FID)	300°C, H ₂ (30 mL/min), Air (400 mL/min)	Standard FID gases. Make-up gas (N ₂) at 25 mL/min.
Detector (MS)	Transfer Line: 280°C, Source: 230°C	Scan range 40–350 m/z. SIM mode for trace quant (m/z 204, 148).
Injection Vol	1.0 µL	Standard volume.

Method Validation & System Suitability

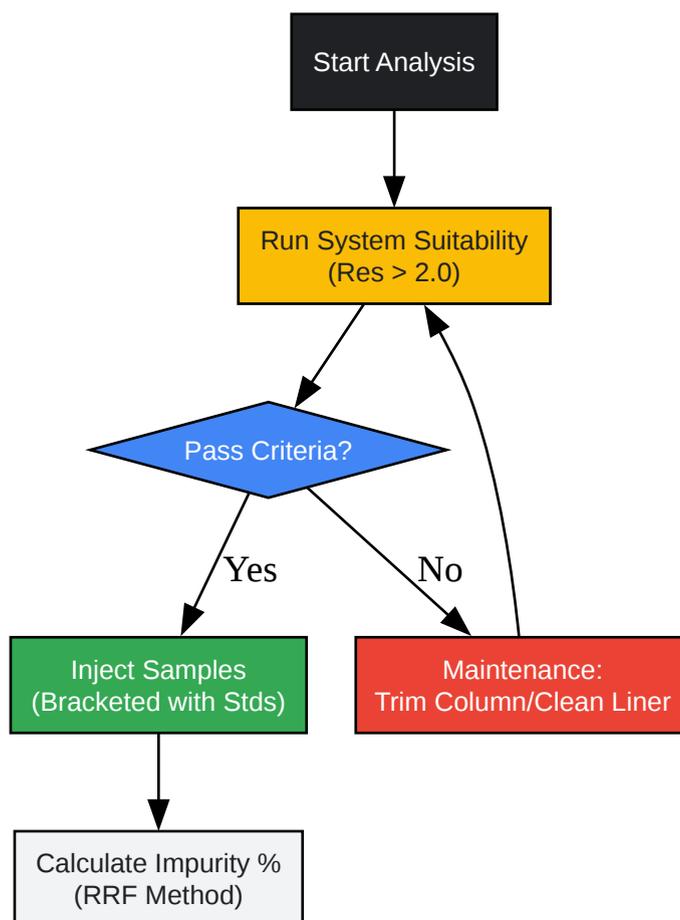
To ensure trustworthiness, the system must pass specific criteria before analyzing samples.

System Suitability Criteria (SST)

Run the Reference Standard Mix (Levamisole + Impurity B) 5 times.

Parameter	Acceptance Limit	Troubleshooting Failure
Resolution (Rs)	> 2.0 between Levamisole & Impurity B	Reduce ramp rate; Check column age.
Tailing Factor (Tf)	< 1.5 for Levamisole	Trim column inlet; Replace liner (use Ultra Inert wool).
RSD (Area)	< 2.0% (n=5)	Check syringe plunger; Check septum leak.
Impurity B Artifact Check	Inject Pure Levamisole Std. Impurity B < 0.1%	CRITICAL: If high, lower inlet temp to 200°C.

Sample Analysis Workflow (Graphviz)



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Caption: Operational workflow for ensuring data validity during Levamisole impurity analysis.

Troubleshooting & Expert Insights

- **Ghost Peaks:** If you see "extra" peaks near Levamisole, check your solvent. Chlorinated solvents (DCM) can react with amines if stabilized with amylene. Use amylene-free DCM or MTBE if this occurs.
- **Peak Tailing:** Levamisole is a basic nitrogenous compound. It interacts strongly with silanols.
 - **Solution:** Use Base-Deactivated Liners (e.g., Agilent Ultra Inert split liner with wool). Do NOT use standard glass wool liners.
- **Retention Time Shift:** As the column ages, amine retention times shift faster than hydrocarbons. Update retention time windows daily using the SST mix.

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